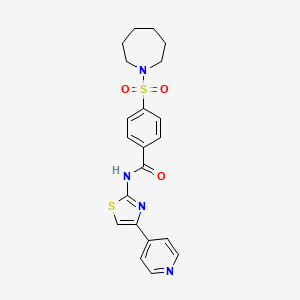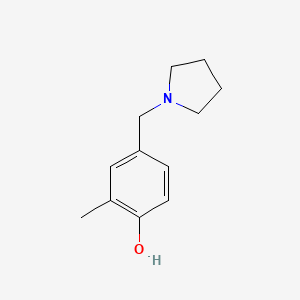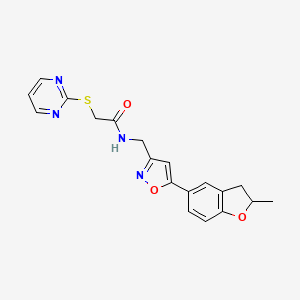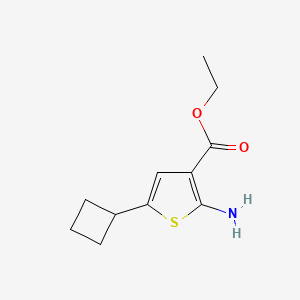![molecular formula C15H11F6N5O B2746260 N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide CAS No. 321526-23-2](/img/structure/B2746260.png)
N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, one method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation using trifluoroacetyl chloride, and cyclization in a mixed solvent of methanol and water .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to improve yield and environmental friendliness. For example, using ethanol as a solvent and trifluoroacetyl chloride as an acylating reagent can significantly enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using atmospheric oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide for redox disproportionation, trifluoroacetyl chloride for acylation, and ethanol as a solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,4-bis(2-cyano-1-trifluoromethylprop-2-enylidene)-1,3-dimethyl-1,3-diazetidine .
Scientific Research Applications
N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-1-methyl-4-trifluoromethyl-3-pyrroline
- 4-Cyano-1-methyl-3-trifluoromethyl-2-pyrroline
- 3-Cyano-1-methyl-4-trifluoromethylpyrrolidine
Uniqueness
N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide is unique due to its combination of a pyrazole ring and multiple trifluoromethyl groups. This structure imparts distinct chemical properties, such as high stability and reactivity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N5O/c1-25-13(10(7-22)11(23-25)15(19,20)21)26(2)24-12(27)8-4-3-5-9(6-8)14(16,17)18/h3-6H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQSCEBFGQSNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)


![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2746189.png)


![2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2746196.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)

